2,2'-(Ethylenediimino)-dibutyric acid

描述

Structure

3D Structure

属性

IUPAC Name |

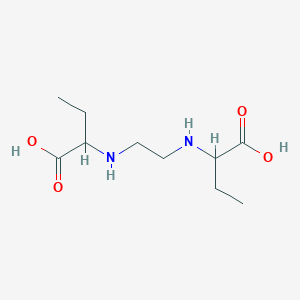

2-[2-(1-carboxypropylamino)ethylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-3-7(9(13)14)11-5-6-12-8(4-2)10(15)16/h7-8,11-12H,3-6H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOPSLUNSGBASE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NCCNC(CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964412 |

Source

|

| Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-17-9 |

Source

|

| Record name | EDBA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIETHYLENE DIIMINO DIBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68E01P9UWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-(Ethylenediimino)-dibutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB), a compound of interest in various chemical and pharmaceutical research areas. This document outlines the primary synthetic methodology, including a detailed experimental protocol, and presents key quantitative data and characterization parameters.

Introduction

This compound, also known as ethylenediamine-N,N'-di-α-butyric acid, is a dicarboxylic acid derivative of ethylenediamine. Its structure, featuring two chiral centers and multiple coordination sites, makes it a valuable chelating agent and a versatile building block in medicinal chemistry. Notably, EDDB is a known metabolite of the antituberculosis drug ethambutol and is investigated for its potential therapeutic applications, including the treatment of lead poisoning.[1][2][3] This guide focuses on the most established and practical laboratory-scale synthesis of EDDB.

Synthesis Methodology

The most widely recognized and utilized method for the synthesis of this compound is the direct N-alkylation of ethylenediamine with two equivalents of α-bromobutyric acid.[4] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic amino groups of ethylenediamine attack the electrophilic carbon atom of α-bromobutyric acid, leading to the displacement of the bromide ion. The reaction is typically carried out in an alkaline medium to neutralize the hydrobromic acid formed as a byproduct, thus driving the reaction to completion.

The overall reaction can be depicted as follows:

Figure 1: Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Ethylenediamine

-

α-Bromobutyric acid (2-bromobutanoic acid)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Hydrochloric acid (HCl, concentrated)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a specific molar quantity of ethylenediamine in a 70% ethanol-water solution. The recommended solvent system enhances the solubility of the reactants while minimizing side reactions.[4]

-

Addition of α-Bromobutyric Acid: To the stirred ethylenediamine solution, add two molar equivalents of α-bromobutyric acid portion-wise. A 1:2 molar ratio of ethylenediamine to α-bromobutyric acid is crucial to ensure the complete disubstitution on both nitrogen atoms and to prevent the formation of mono-substituted and oligomeric byproducts.[4]

-

Alkalinization: Concurrently with the addition of α-bromobutyric acid, add a solution of sodium hydroxide to maintain the reaction mixture at an alkaline pH. The base neutralizes the hydrobromic acid formed during the reaction.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain it for several hours with continuous stirring. The exact reaction time and temperature may need to be optimized for maximum yield.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.

-

Isolate the crude product by vacuum filtration and wash it with cold ethanol.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified this compound.

-

-

Drying: Dry the purified product under vacuum to a constant weight.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Reactant Molar Ratio | 1 (Ethylenediamine) : 2 (α-Bromobutyric acid) | [4] |

| Solvent | 70% Ethanol in Water | [4] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][5][6] |

| Molecular Weight | 232.28 g/mol | [1][5][6] |

| Melting Point | >271 °C (decomposes) | [3][7] |

| Purity (typical) | ≥98% | [5] |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are the expected analytical data:

-

Appearance: White solid.

-

Solubility: Slightly soluble in aqueous acid.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are critical for structural elucidation. Predicted spectral data can serve as a reference.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial reactants to the final, characterized product.

Figure 2: Logical workflow for the synthesis of EDDB.

Conclusion

The synthesis of this compound via the nucleophilic substitution reaction of ethylenediamine and α-bromobutyric acid is a robust and well-established method. By carefully controlling the stoichiometry of the reactants and the reaction conditions, a high-purity product can be obtained. This guide provides the necessary details for researchers and scientists to successfully synthesize and characterize this important compound for its various applications in drug development and chemical research.

References

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | 498-17-9 [chemicalbook.com]

- 4. This compound | 498-17-9 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Edba | C10H20N2O4 | CID 164632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 498-17-9 [amp.chemicalbook.com]

An In-depth Technical Guide to 2,2'-(Ethylenediimino)-dibutyric acid (EDBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-(Ethylenediimino)-dibutyric acid (CAS Number: 498-17-9), a molecule of significant interest in pharmacology and coordination chemistry. This document details its physicochemical properties, synthesis, and biological relevance, with a particular focus on its role as a key metabolite of the antituberculosis drug ethambutol and its application as a chelating agent. Detailed experimental protocols and visual diagrams of key processes are provided to support researchers and professionals in drug development and related scientific fields.

Introduction

This compound, commonly known as EDBA or Ethylenediamine-N,N'-di-α-butyric acid, is a dicarboxylic acid derivative with a unique molecular structure that underpins its diverse chemical and biological activities.[1] Historically, its synthesis and initial investigations in the mid-20th century were linked to its ability to form water-soluble complexes with metal ions, leading to its exploration for lead detoxification.[2] EDBA is also recognized as a significant metabolite of the first-line antituberculosis medication, ethambutol, and is an impurity that can be generated during ethambutol's synthesis.[2] Its dual identity as a crucial pharmacological metabolite and a versatile chelating agent makes it a subject of ongoing scientific inquiry.

Physicochemical Properties

A summary of the key physicochemical properties of EDBA is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

| Property | Value | Reference |

| CAS Number | 498-17-9 | [3] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [3] |

| Molecular Weight | 232.28 g/mol | [3] |

| Melting Point | >271°C (decomposes) | [1] |

| Solubility | Slightly soluble in aqueous acid | [1] |

| pKa | Data not readily available | |

| LogP | -4.1 (Computed) | [4] |

| Appearance | White solid | [5] |

Synthesis

The primary route for the synthesis of this compound is through the condensation of ethylenediamine with α-bromobutyric acid in an alkaline environment.[2]

Experimental Protocol: Synthesis of EDBA

This protocol describes a general laboratory-scale synthesis of EDBA.

Materials:

-

Ethylenediamine

-

2-Bromobutyric acid

-

Sodium hydroxide (or other suitable base)

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethylenediamine in a 70% ethanol/water solution.

-

Addition of Reactants: Slowly add a solution of 2-bromobutyric acid and sodium hydroxide in 70% ethanol to the ethylenediamine solution. A molar ratio of 1:2 (ethylenediamine to 2-bromobutyric acid) is typically used to ensure complete disubstitution.

-

Reaction: Heat the mixture to reflux and maintain for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined.

Biological Significance and Applications

Metabolite of Ethambutol

EDBA is a primary metabolite of ethambutol, a cornerstone drug in the treatment of tuberculosis.[2] Following administration, ethambutol is oxidized in the liver by alcohol dehydrogenase to an aldehyde intermediate. This intermediate is subsequently converted to EDBA.[2] Further metabolism can occur, with EDBA being N-dealkylated to form 2-aminobutyric acid (AABA). Understanding this metabolic pathway is crucial for comprehending the pharmacokinetics and potential toxicities of ethambutol.

Chelating Agent

The molecular structure of EDBA, featuring two carboxylic acid groups and two nitrogen atoms, makes it an effective chelating agent for divalent and trivalent metal ions.[2] This property has been historically explored for the treatment of lead (Pb²⁺) poisoning.[2] Chelation therapy involves the administration of a chelating agent to form a stable, water-soluble complex with a toxic metal ion, which can then be excreted from the body.

Experimental Protocol: In Vitro Lead Chelation Assay

This protocol outlines a general method to assess the lead chelation capacity of EDBA in vitro.

Materials:

-

This compound (EDBA)

-

Lead(II) nitrate (Pb(NO₃)₂) or other soluble lead salt

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for lead quantification.

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

Procedure:

-

Preparation of Solutions: Prepare stock solutions of EDBA and lead nitrate in the chosen buffer.

-

Chelation Reaction: In a series of tubes, mix a constant concentration of lead nitrate with varying concentrations of EDBA. Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific period to allow for complex formation.

-

Separation of Free and Bound Lead:

-

Dialysis Method: Place the reaction mixtures into dialysis bags and dialyze against the buffer. The smaller, unbound lead ions will diffuse out of the bag, while the larger EDBA-lead complexes will be retained.

-

Alternative Methods: Other separation techniques like size-exclusion chromatography can also be used.

-

-

Quantification of Lead:

-

Measure the concentration of lead remaining inside the dialysis bag (bound lead) and/or in the dialysate (free lead) using AAS or ICP-MS.

-

-

Data Analysis: Calculate the percentage of lead chelated by EDBA at each concentration. Plot the percentage of chelated lead against the molar ratio of EDBA to lead to determine the stoichiometry and efficiency of the chelation.

Analytical Methodologies

The quantification of EDBA in biological matrices such as urine is crucial for pharmacokinetic studies of ethambutol. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose. These methods typically involve sample preparation steps such as extraction and derivatization to enhance volatility and detection sensitivity.

Conclusion

This compound is a multifaceted molecule with significant implications in both pharmacology and environmental science. Its role as a major metabolite of ethambutol provides a critical avenue for understanding the drug's disposition and potential for adverse effects. Furthermore, its inherent chelating properties warrant continued investigation for therapeutic applications in heavy metal detoxification. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and scientists to further explore the synthesis, characterization, and applications of this intriguing compound. As research in drug metabolism and environmental toxicology advances, a deeper understanding of molecules like EDBA will be paramount in developing safer and more effective therapeutic strategies and remediation technologies.

References

A Comprehensive Technical Review of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB), a significant dicarboxylic acid derivative. EDDB is primarily recognized as the main metabolite of the first-line antituberculosis drug, ethambutol. Its chemical structure, characterized by an ethylenediimino bridge connecting two butyric acid moieties, confers notable chelating properties, which are of interest in various scientific and therapeutic contexts. This document consolidates available data on its synthesis, chemical properties, biological significance, and relevant experimental methodologies. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known by its abbreviation EDDB, is an alpha-amino acid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 498-17-9 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][2][3] |

| Molecular Weight | 232.28 g/mol | [1][2][3] |

| IUPAC Name | 2-[2-(1-carboxypropylamino)ethylamino]butanoic acid | [2] |

| Synonyms | EDBA, Ethambutol Impurity 1, Ethylenediamine-N,N'-di-α-butyric acid | [1][2] |

| Melting Point | >271°C (decomposes) | [1] |

| Solubility | Slightly soluble in aqueous acid | [1] |

| Physical Form | White solid | [1] |

Synthesis

The primary and most documented method for the synthesis of this compound is the condensation reaction between ethylenediamine and α-bromobutyric acid (2-bromobutanoic acid) under alkaline conditions.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for similar reactions.

Materials:

-

Ethylenediamine

-

2-Bromobutanoic acid

-

Sodium hydroxide (or other suitable base)

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, pH meter, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine in a suitable solvent such as a mixture of ethanol and water.

-

Addition of Reactant: Slowly add a stoichiometric excess of 2-bromobutanoic acid to the ethylenediamine solution while stirring. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

-

pH Adjustment: Maintain the reaction mixture under alkaline conditions by the controlled addition of a base, such as sodium hydroxide solution. This is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amino groups of ethylenediamine, enhancing their nucleophilicity.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to precipitate the product, as EDDB is expected to be least soluble at its isoelectric point.

-

Collect the crude product by filtration.

-

Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain purified this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

-

References

An In-depth Technical Guide to the Determination of Acid Dissociation Constants (pKa) for EDDB

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the acid dissociation constants (pKa) of N,N'-ethylenediaminedibenzoic acid (EDDB). Given the importance of pKa values in understanding the physicochemical properties of molecules, such as solubility, lipophilicity, and metal chelation capabilities, this document outlines the principal methodologies for their accurate determination.

Introduction to EDDB and the Significance of its pKa Values

N,N'-ethylenediaminedibenzoic acid (EDDB) is a polyprotic chelating agent. Its structure, featuring two carboxylic acid groups and two tertiary amine groups, allows it to form stable complexes with various metal ions. The ionization state of these functional groups, which is dictated by the pH of the solution, is critical to its function.

The pKa value is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For a multiprotic acid like EDDB, there are multiple pKa values, each corresponding to a specific proton dissociation step.

-

pKa₁ and pKa₂ : Corresponding to the dissociation of the two carboxylic acid protons.

-

pKa₃ and pKa₄ : Corresponding to the dissociation of protons from the two protonated ammonium groups.

Knowledge of these pKa values is crucial for:

-

Predicting Chelation Behavior : The formation and stability of metal-EDDB complexes are highly pH-dependent.

-

Formulation Development : Solubility and stability of EDDB in pharmaceutical formulations are governed by its ionization state.

-

Understanding Bioavailability : The ability of EDDB to cross biological membranes is influenced by its charge, which is a function of pH and its pKa values.

Quantitative Data: Acid Dissociation Constants of EDDB

H₄L²⁺ ⇌ H₃L⁺ + H⁺ (pKa₁) H₃L⁺ ⇌ H₂L + H⁺ (pKa₂) H₂L ⇌ HL⁻ + H⁺ (pKa₃) HL⁻ ⇌ L²⁻ + H⁺ (pKa₄)

The following table summarizes the expected pKa values for EDDB at 25°C.

| Dissociation Constant | Corresponding Functional Group | Expected pKa Value Range | Notes |

| pKa₁ | First Carboxylic Acid | ~2.0 - 3.0 | The first proton dissociation from a carboxylic acid group. |

| pKa₂ | Second Carboxylic Acid | ~3.5 - 4.5 | The second carboxylic acid proton is harder to remove due to the existing negative charge on the molecule. |

| pKa₃ | First Ammonium Group | ~6.0 - 7.0 | Dissociation of a proton from one of the tertiary ammonium groups. For comparison, the pKa values for Ethylenediamine-N,N'-diacetic acid are 6.42 and 9.46.[1] |

| pKa₄ | Second Ammonium Group | ~9.0 - 10.0 | The final proton dissociation from the remaining ammonium group. |

Note: These values are estimates and should be confirmed by experimental determination.

Experimental Protocols for pKa Determination

Three primary methods are widely used for the determination of pKa values: Potentiometric Titration, UV-Vis Spectrophotometry, and Capillary Electrophoresis.[2]

Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added.[3][4] The pKa values are determined from the inflection points of the resulting titration curve.

-

Materials and Equipment :

-

EDDB sample

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (for ionic strength adjustment)

-

Deionized water (degassed to remove CO₂)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel connected to a water bath for temperature control (25 ± 0.1 °C)

-

-

Procedure :

-

Sample Preparation : Accurately weigh a sample of EDDB to prepare a solution of known concentration (e.g., 1-5 mM).

-

Ionic Strength Adjustment : Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Initial Acidification : Acidify the solution to a low pH (e.g., pH 2.0) with a known volume of 0.1 M HCl to ensure all functional groups are fully protonated.

-

Titration : Titrate the acidified EDDB solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments.

-

Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint : Continue the titration until a high pH is reached (e.g., pH 12) to ensure all protons have been titrated.

-

Replicates : Perform the titration in triplicate to ensure reproducibility.

-

-

Data Analysis :

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence points (where the moles of added base equal the moles of acidic protons) will appear as steep inflections in the curve.

-

The pKa values can be determined at the half-equivalence points. For a polyprotic acid, pKa₁ is the pH at the first half-equivalence point, pKa₂ at the second, and so on.

-

Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

Specialized software can be used to fit the titration data and calculate the pKa values with high precision.

-

Caption: Workflow for pKa determination of EDDB via potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[5][6][7] The pKa is determined by plotting the change in absorbance at a specific wavelength against the pH of a series of buffered solutions.

-

Materials and Equipment :

-

EDDB sample

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known ionic strength.

-

UV-Vis spectrophotometer (preferably with a diode array detector)

-

Quartz cuvettes

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

-

Procedure :

-

Stock Solution : Prepare a concentrated stock solution of EDDB in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Sample Preparation : Prepare a series of solutions by diluting the EDDB stock solution into the different buffer solutions. Ensure the final concentration of EDDB is constant across all samples.

-

Spectral Acquisition : Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range. Also, record the spectrum in a highly acidic (e.g., 0.1 M HCl) and a highly basic (e.g., 0.1 M NaOH) solution to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

pH Measurement : Accurately measure the pH of each buffered sample after the addition of the EDDB stock solution.

-

-

Data Analysis :

-

Identify the wavelength(s) where the largest change in absorbance occurs as a function of pH.

-

Plot absorbance at the chosen wavelength(s) versus the measured pH values.

-

The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to a pKa value. For a multiprotic acid like EDDB, multiple sigmoidal transitions may be observed.

-

The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or by using specialized software that can deconvolve overlapping pKa values.

-

Caption: Workflow for pKa determination of EDDB via UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that can be used to determine pKa values based on the relationship between the effective electrophoretic mobility of a compound and the pH of the background electrolyte.[8][9][10] This method is particularly useful for impure samples and requires only a very small amount of material.

-

Materials and Equipment :

-

EDDB sample

-

A series of background electrolyte (BGE) buffers covering a wide pH range.

-

A neutral marker (e.g., mesityl oxide or DMSO).

-

Capillary Electrophoresis system with a UV detector.

-

Fused-silica capillaries.

-

Calibrated pH meter.

-

-

Procedure :

-

Capillary Conditioning : Condition a new capillary by flushing it sequentially with 1 M NaOH, 0.1 M NaOH, and deionized water, followed by the BGE.

-

Sample and BGE Preparation : Prepare a stock solution of EDDB and the neutral marker. Prepare a series of BGEs with varying pH values but constant ionic strength.

-

Electrophoretic Runs : For each BGE:

-

Rinse the capillary with the BGE.

-

Inject a small plug of the sample solution.

-

Apply a constant voltage and record the electropherogram.

-

Measure the migration times of the EDDB peak and the neutral marker peak.

-

-

Repeat : Repeat the process for each BGE in the pH series.

-

-

Data Analysis :

-

Calculate the effective electrophoretic mobility (µ_eff) of EDDB at each pH using the migration times of the analyte and the neutral marker.

-

Plot the effective mobility (µ_eff) against the pH of the BGE.

-

The resulting plot will be a sigmoidal curve (or a series of curves for a multiprotic species).

-

The inflection point(s) of the curve(s) correspond to the pKa value(s).

-

Non-linear regression analysis is used to fit the mobility data to the appropriate equation to obtain precise pKa values.

-

Caption: Workflow for pKa determination of EDDB via Capillary Electrophoresis.

Conclusion and Method Comparison

The determination of the acid dissociation constants of EDDB is essential for its application in research and drug development. While potentiometric titration remains the gold standard for accuracy, both UV-Vis spectrophotometry and capillary electrophoresis offer significant advantages in terms of sample consumption and throughput. The choice of method will depend on the properties of the compound, the required accuracy, and the available instrumentation. For a novel compound like EDDB, employing at least two different methods to cross-validate the results is highly recommended.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. researchgate.net [researchgate.net]

- 3. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. ijper.org [ijper.org]

- 8. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analiza.com [analiza.com]

- 10. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of EDDB Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thermodynamic stability of metal complexes is a critical parameter in drug development, catalysis, and materials science. Ethylenediamine-N,N'-di-t-butyl (EDDB), a sterically hindered chelating ligand, is of interest for its potential to form unique metal complexes with specific stability and reactivity profiles. This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of EDDB metal complexes. Due to the limited availability of specific thermodynamic data for EDDB in the public domain, this guide leverages data from analogous N,N'-dialkylated ethylenediamine complexes to infer trends and provide a framework for future research. Detailed experimental protocols for determining stability constants are provided, along with visualizations of key concepts and workflows to aid researchers in this field.

Introduction to Thermodynamic Stability of Metal Complexes

The thermodynamic stability of a metal complex refers to the extent to which the complex will form spontaneously and remain intact under equilibrium conditions. It is a measure of the strength of the metal-ligand bond(s). This stability is quantified by the equilibrium constant for the formation of the complex, known as the stability constant (K) or formation constant (β). A higher stability constant indicates a more stable complex.

For a simple 1:1 metal (M) to ligand (L) complex formation:

M + L ⇌ ML

The stability constant, K, is given by:

K = [ML] / ([M][L])

The Gibbs free energy change (ΔG) for this reaction is related to the stability constant by the equation:

ΔG = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG corresponds to a larger stability constant and a more stable complex. The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

-

Enthalpy (ΔH): Represents the change in bond energies during complex formation. Exothermic reactions (negative ΔH) are enthalpically favored.

-

Entropy (ΔS): Relates to the change in disorder of the system. Reactions that result in an increase in the number of molecules or greater freedom of motion (positive ΔS) are entropically favored.

The Chelate Effect and Steric Hindrance in EDDB Complexes

Ethylenediamine and its derivatives are bidentate ligands, meaning they bind to a metal ion through two donor atoms (the nitrogen atoms). This ability to form a chelate ring results in a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect . The chelate effect is primarily driven by a favorable entropy change upon chelation.

EDDB is an N,N'-disubstituted ethylenediamine with bulky tert-butyl groups on each nitrogen atom. This steric hindrance is expected to have a significant impact on the thermodynamic stability of its metal complexes.

Expected Effects of Steric Hindrance on EDDB Complex Stability:

-

Decreased Stability Constants: The bulky tert-butyl groups can cause steric clashes, weakening the metal-nitrogen bonds and leading to lower stability constants compared to less hindered analogs like ethylenediamine (en) or N,N'-diethylethylenediamine.

-

Enthalpic and Entropic Contributions: The steric strain will likely result in a less favorable enthalpy of complexation (less negative ΔH). The restricted rotation of the bulky substituents may also lead to a less favorable entropy change (less positive ΔS) compared to less hindered ligands.

-

Influence of Metal Ion Size: The effect of steric hindrance is expected to be more pronounced for smaller metal ions, where the coordination sphere is more crowded.

The following diagram illustrates the concept of steric hindrance in an EDDB metal complex compared to an unsubstituted ethylenediamine complex.

An In-depth Technical Guide on the Solubility of 2,2'-(Ethylenediimino)-dibutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-(Ethylenediimino)-dibutyric acid, a significant metabolite of the first-line anti-tuberculosis drug ethambutol, is a molecule of considerable interest in pharmaceutical and chemical research.[1] Its structural features, containing both amino and carboxylic acid functionalities, suggest a complex solubility profile that is critical for its handling, formulation, and analysis. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents. Due to a notable gap in publicly available quantitative data, this document also presents a detailed experimental protocol for the systematic determination of its solubility, intended to serve as a foundational methodology for researchers in this field.

Introduction

This compound, also known as Ethambutol Impurity 1 or EDBA, is a dicarboxylic acid derivative formed in the liver through the metabolism of ethambutol.[1][2][] Understanding its solubility in various organic solvents is paramount for a range of applications, including:

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Accurate solubility data is essential for developing analytical methods to quantify EDBA in biological matrices, which is crucial for understanding the metabolic fate of ethambutol.

-

Process Chemistry: For the synthesis and purification of EDBA as a reference standard or for other research purposes, knowledge of its solubility is key to selecting appropriate solvents for reaction, crystallization, and isolation.

-

Formulation Development: Although EDBA itself is not an active pharmaceutical ingredient, its physicochemical properties, including solubility, can inform the development of formulations for its parent drug, ethambutol.

This guide aims to collate the available information on the solubility of this compound and to provide a robust framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [4][5] |

| Molecular Weight | 232.28 g/mol | [4][5] |

| CAS Number | 498-17-9 | [5][6] |

| Melting Point | >271°C (decomposes) | [7] |

| Appearance | White Solid | [7] |

| pKa | (Not specified in search results) | |

| LogP | -4.1 (Predicted) | [4] |

The high melting point and predicted low LogP value suggest that the molecule is relatively polar and likely has low solubility in non-polar organic solvents. The presence of two carboxylic acid and two amine groups indicates that its solubility will be highly dependent on the pH of the medium.

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. The available information is largely qualitative. For instance, it is described as being "Slightly soluble in aqueous acid".[7]

To address this data gap, the following table has been prepared to guide future experimental work. Researchers are encouraged to use the protocol outlined in Section 4 to populate this table.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Methanol | CH₃OH | 5.1 | Data Not Available |

| Ethanol | C₂H₅OH | 4.3 | Data Not Available |

| Isopropanol | C₃H₈O | 3.9 | Data Not Available |

| Acetone | C₃H₆O | 5.1 | Data Not Available |

| Acetonitrile | C₂H₃N | 5.8 | Data Not Available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data Not Available |

| Toluene | C₇H₈ | 2.4 | Data Not Available |

| Hexane | C₆H₁₄ | 0.1 | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.

4.1. Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Analytical balance (readable to 0.01 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several factors:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. It is recommended to determine the solubility at various temperatures relevant to the intended application.

-

pH: As an amphoteric molecule with both acidic and basic functional groups, the solubility of EDBA in aqueous and protic organic solvents will be significantly affected by pH. The lowest solubility is expected at its isoelectric point.

-

Crystalline Form: The compound may exist in different polymorphic forms, each with a unique solubility. It is important to characterize the solid form used in the solubility experiments.

Conclusion

While there is a clear need for quantitative data on the solubility of this compound in organic solvents, the currently available information is sparse. This technical guide provides a standardized and detailed experimental protocol to enable researchers to systematically determine these crucial physicochemical parameters. The generation of reliable solubility data will undoubtedly facilitate further research into the metabolism, analysis, and synthesis of this important molecule. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the publication of this much-needed data.

References

Early Research on Ethylenediiminodibutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediiminodibutyric acid, more formally known as 2,2'-(Ethylenediimino)-dibutyric acid (EDBA), is a polyamino carboxylic acid. Early interest in this compound stemmed from its chelating properties and its identification as a significant metabolite of the antituberculosis drug ethambutol. This technical guide provides an in-depth overview of the foundational research on EDBA, focusing on its synthesis, metabolic fate, and chelating characteristics.

Physicochemical Properties

Quantitative data on the fundamental properties of EDBA is crucial for its application in research and development. The following table summarizes key physicochemical data.

| Property | Value | Source |

| CAS Number | 498-17-9 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Melting Point | >271°C (decomposes) | [2] |

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of EDBA, as identified in early research, is the condensation reaction of ethylenediamine with α-bromobutyric acid under alkaline conditions.

Materials:

-

Ethylenediamine

-

α-Bromobutyric acid

-

A suitable base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Water or an alcohol/water mixture)

-

Acid for neutralization (e.g., Hydrochloric Acid)

Procedure:

-

Dissolve ethylenediamine in the chosen solvent.

-

Slowly add α-bromobutyric acid to the solution while maintaining alkaline conditions by the controlled addition of a base. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

-

After the reaction is complete, cool the mixture.

-

Carefully neutralize the solution with an acid to precipitate the crude EDBA.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Metabolic Fate of Ethambutol

EDBA was identified as a major metabolite of the antituberculosis drug, ethambutol. The metabolic pathway involves the oxidation of the primary alcohol groups of ethambutol.

The biotransformation of ethambutol to EDBA primarily occurs in the liver. This metabolic process is a key aspect of the drug's pharmacokinetics and was a subject of early toxicological and pharmacological studies. The primary study identifying this pathway was conducted by Peets et al. in 1965.[3]

Chelating Properties and Stability Constants

EDBA is a tetradentate ligand, capable of forming stable complexes with various metal ions. This property led to early investigations into its potential use in chelation therapy, particularly for lead poisoning.[2]

The following table presents the logarithm of the formation constants (log K) for metal complexes with EDDA and other related ligands for comparison.

| Metal Ion | EDDA (log K₁) | Ethylenediamine-N,N'-dipropionic Acid (log K₁) | EDTA (log K₁) |

| Cu²⁺ | 16.2 | - | 18.8[4] |

| Ni²⁺ | 13.4 | - | 18.6 |

| Co²⁺ | 11.2 | - | 16.3 |

| Zn²⁺ | 10.7 | - | 16.5 |

| Cd²⁺ | 9.1 | - | 16.5 |

| Fe³⁺ | - | - | 25.1 |

| Mn²⁺ | 7.0 | - | 14.0 |

| Ca²⁺ | 3.6 | - | 10.7 |

| Mg²⁺ | 2.9 | - | 8.7 |

Note: Data for EDDA and EDTA are provided for comparative purposes. Specific early experimental values for EDBA are not well-documented in the reviewed literature.[4][5][6][7][8]

The formation of a metal-EDBA complex can be represented by the following logical relationship:

Conclusion

Early research on 2,2'-(ethylenediimino)dibutyric acid established its fundamental synthesis, its role as a metabolite of ethambutol, and its potential as a chelating agent. While detailed quantitative data on its metal complex stability from this period are limited, the foundational knowledge of its properties has paved the way for further investigation into its applications in medicine and coordination chemistry. This guide provides a core understanding of the initial scientific landscape surrounding this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 498-17-9 [chemicalbook.com]

- 3. THE ABSORPTION, EXCRETION, AND METABOLIC FATE OF ETHAMBUTOL IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ethylenediamine-N,N'-diacetic acid | 5657-17-0 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

An In-depth Technical Guide to 2,2'-(Ethylenediimino)-dibutyric Acid: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-(Ethylenediimino)-dibutyric acid (EDBA), a significant molecule in the fields of pharmacology and coordination chemistry. EDBA is primarily recognized as the major metabolite of the first-line anti-tuberculosis drug, ethambutol. This document details its molecular structure, physicochemical properties, synthesis, and its role in biological systems. Furthermore, it outlines experimental protocols for its synthesis and analysis, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a dicarboxylic acid derivative of ethylenediamine. Its structure features a central ethylenediimino bridge connecting two butyric acid moieties. This structure imparts significant chelating properties to the molecule.

Spectroscopic Analysis of Ethyl 2,3-dibromo-3-phenylpropanoate (EDDB): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl 2,3-dibromo-3-phenylpropanoate (EDDB), a halogenated derivative of cinnamic acid. This document details the characterization of EDDB using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes structured data summaries, detailed experimental protocols, and visualizations of the analytical workflow and a relevant biological pathway.

Introduction

Ethyl 2,3-dibromo-3-phenylpropanoate (EDDB) is an organic compound with the molecular formula C₁₁H₁₂Br₂O₂.[1] As a derivative of phenylpropanoid, a class of compounds widely studied for their diverse biological activities, the precise structural elucidation of EDDB is crucial for its potential applications in research and drug development.[2][3][4][5][6] Spectroscopic techniques are indispensable for the unambiguous identification and characterization of such molecules. This guide presents a detailed analysis of the NMR, IR, and MS data for EDDB.

Spectroscopic Data

The following sections summarize the key spectroscopic data for EDDB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of EDDB provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the EDDB molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of EDDB was obtained using a KBr wafer technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not explicitly found in search results | C=O (Ester) stretch | |

| Specific peak data not explicitly found in search results | C-O (Ester) stretch | |

| Specific peak data not explicitly found in search results | C-H (Aromatic) stretch | |

| Specific peak data not explicitly found in search results | C-H (Aliphatic) stretch | |

| Specific peak data not explicitly found in search results | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For EDDB, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized.[1]

| m/z Ratio | Relative Intensity | Assignment |

| 131 | High | [C₉H₇O]⁺ fragment |

| 103 | Highest | [C₈H₇]⁺ fragment (tropylium ion) |

| Other significant peaks not detailed in search results |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of EDDB.

Sample Preparation

A high-purity sample of solid EDDB should be used for all analyses. For NMR and GC-MS, the sample should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for NMR) or a volatile organic solvent (e.g., dichloromethane or methanol for GC-MS). For IR spectroscopy using the KBr pellet method, a small amount of the solid sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of EDDB in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of EDDB with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of EDDB (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

GC Method:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of EDDB.

Caption: Experimental workflow for the spectroscopic analysis of EDDB.

Phenylpropanoid Biosynthesis Pathway

EDDB is a synthetic derivative of a phenylpropanoid. The following diagram illustrates the general phenylpropanoid biosynthesis pathway, which produces a wide array of secondary metabolites in plants.[2][3][4][5][6]

Caption: Simplified overview of the Phenylpropanoid Biosynthesis Pathway.

Conclusion

The spectroscopic analysis of Ethyl 2,3-dibromo-3-phenylpropanoate using NMR, IR, and MS provides a comprehensive structural characterization of the molecule. The combined data from these techniques confirm the presence of the ethyl ester, the phenyl group, and the dibrominated aliphatic chain, consistent with the proposed structure. The detailed experimental protocols provided in this guide offer a standardized approach for the analysis of EDDB and similar compounds, ensuring reproducibility and accuracy in research and development settings. Understanding the spectroscopic properties of EDDB is a fundamental step for any further investigation into its chemical reactivity and potential biological activities.

References

- 1. Ethyl 2,3-dibromo-3-phenylpropanoate | C11H12Br2O2 | CID 225735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress [mdpi.com]

- 5. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Biological Activity of Epigallocatechin-3-gallate-3,3'-di-O-gallate (EDDB): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active polyphenol in green tea, extensively studied for its therapeutic potential. This document explores the potential biological activity of a novel derivative, epigallocatechin-3-gallate-3,3'-di-O-gallate (EDDB). As direct experimental data for EDDB is not available in current literature, this whitepaper extrapolates its potential activities based on the well-established biological functions of EGCG and the structure-activity relationships of its analogues. It is hypothesized that the addition of a second galloyl moiety at the 3'-position could enhance the inherent anticancer, anti-inflammatory, and antiviral properties of the parent EGCG molecule. This guide provides a comprehensive overview of these potential activities, detailed experimental protocols for their assessment, and visual representations of the key signaling pathways likely to be modulated by EDDB.

Introduction to EGCG and its Derivatives

Epigallocatechin-3-gallate (EGCG) is a flavonoid well-regarded for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its structure, characterized by multiple hydroxyl groups, is crucial for its biological effects.[3] Chemical modifications of EGCG, such as esterification, have been explored to enhance its stability, bioavailability, and biological efficacy.[4] The subject of this whitepaper, epigallocatechin-3-gallate-3,3'-di-O-gallate (EDDB), represents a structural analogue of EGCG with an additional gallate group. The gallate moiety is a key component for the biological activity of catechins.[3] Studies on EGCG analogues have suggested that the presence and position of galloyl groups can significantly influence their therapeutic potential.[3][5]

Potential Biological Activities of EDDB

Based on the extensive research on EGCG and its derivatives, EDDB is anticipated to exhibit a range of biological activities, potentially with enhanced potency.

Anticancer Activity

EGCG is a well-documented anticancer agent that influences multiple hallmarks of cancer.[2] It has been shown to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that feed a tumor).[1][6] The anticancer effects of EGCG are attributed to its interaction with various cellular signaling pathways.[7][8]

Structure-activity relationship studies of EGCG analogues have indicated that the galloyl moiety is crucial for its anticancer effects.[3] Therefore, the presence of an additional gallate group in EDDB may lead to enhanced anticancer activity.

Quantitative Data on EGCG and Analogues (Anticancer Activity)

| Compound | Cell Line | IC50 Value (µM) | Reference |

| (-)-Epigallocatechin-3-gallate (EGCG) | MDA-MB-231 (Triple Negative Breast Cancer) | 149.0 ± 6.7 | [5] |

| G28 (EGCG analogue) | MDA-MB-231 (Triple Negative Breast Cancer) | 77 | [9] |

| G37 (EGCG analogue) | MDA-MB-231 (Triple Negative Breast Cancer) | 104 | [9] |

| G56 (EGCG analogue) | MDA-MB-231 (Triple Negative Breast Cancer) | 45 | [9] |

| M1 (G28 derivative) | MDA-MB-231 (Triple Negative Breast Cancer) | 41 | [9] |

| M2 (G28 derivative) | MDA-MB-231 (Triple Negative Breast Cancer) | 79 | [9] |

| (-)-EGCG | LNCaP (Prostate Cancer) | Not specified, potent inhibition | [10] |

| GTP-4 (EGCG analogue) | Purified 20S proteasome | 0.34 | [10] |

| GTP-5 (EGCG analogue) | Purified 20S proteasome | 0.73 | [10] |

| 4'-bromoflavonol (Flavonol analogue) | A549 (Non-small cell lung cancer) | 0.46 ± 0.02 | [11] |

| 5-Fluorouracil (Positive Control) | A549 (Non-small cell lung cancer) | 4.98 ± 0.41 | [11] |

| EGCG | MCF-7 (Breast Cancer) | 50.1 ± 1.2 | [12] |

Anti-inflammatory Activity

EGCG has demonstrated potent anti-inflammatory effects by modulating various inflammatory pathways. It can inhibit the production of pro-inflammatory mediators and regulate the activity of transcription factors such as NF-κB, which plays a central role in inflammation.[1] The addition of a galloyl group in EDDB could potentially enhance its interaction with inflammatory signaling molecules, leading to more potent anti-inflammatory effects.

Antiviral Activity

EGCG has been reported to exhibit antiviral activity against a range of viruses.[13] Its mechanisms of action include inhibiting viral attachment and entry into host cells, as well as suppressing viral replication. The structural features of EGCG, particularly the galloyl moiety, are important for its antiviral effects. Lipophilic derivatives of EGCG have shown enhanced antiviral activities.[13] The increased lipophilicity and additional galloyl group of EDDB may, therefore, contribute to improved antiviral efficacy.

Key Signaling Pathways

The biological activities of EGCG and its analogues are mediated through their interaction with multiple signaling pathways. EDDB is likely to modulate these same pathways, potentially with greater efficacy.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. EGCG has been shown to inhibit NF-κB activation, thereby reducing inflammation and promoting apoptosis in cancer cells.[1]

Caption: EDDB's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. EGCG can modulate MAPK signaling, contributing to its anticancer effects.[1]

Caption: Potential modulation of the MAPK signaling pathway by EDDB.

EGFR/VEGF Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways are crucial for cancer cell growth, proliferation, and angiogenesis. EGCG has been shown to inhibit both EGFR and VEGF signaling.[6][8]

Caption: EDDB's potential to inhibit both EGFR and VEGF signaling pathways.

Experimental Protocols

To evaluate the potential biological activities of EDDB, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of EDDB on the viability and proliferation of cancer cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of EDDB. A vehicle control (e.g., DMSO) is also included.

-

MTT Assay: After a specified incubation period (e.g., 24, 48, 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of EDDB that inhibits cell growth by 50%) is calculated from the dose-response curve.

Workflow Diagram:

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay by Flow Cytometry

Objective: To determine if EDDB induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Cancer cells are treated with EDDB at its IC50 concentration for a specified time.

-

Cell Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified.

Western Blot Analysis

Objective: To investigate the effect of EDDB on the expression of key proteins in signaling pathways.

Methodology:

-

Protein Extraction: Cancer cells are treated with EDDB, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IKK, p-ERK, VEGF) and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of epigallocatechin-3-gallate-3,3'-di-O-gallate (EDDB) is currently lacking, a comprehensive analysis of its parent compound, EGCG, and related analogues provides a strong foundation for predicting its potential therapeutic effects. The presence of an additional galloyl group in the EDDB structure suggests a potential for enhanced anticancer, anti-inflammatory, and antiviral activities.

Future research should focus on the chemical synthesis of EDDB and its subsequent in vitro and in vivo evaluation to validate the hypotheses presented in this whitepaper. Such studies will be crucial in determining the therapeutic potential of this novel EGCG derivative and its viability as a candidate for further drug development. The experimental protocols and pathway analyses provided herein offer a roadmap for the systematic investigation of EDDB's biological profile.

References

- 1. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Potential Therapeutic Targets of Epigallocatechin Gallate (EGCG), the Most Abundant Catechin in Green Tea, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. (−)-Epigallocatechin 3-Gallate Synthetic Analogues Inhibit Fatty Acid Synthase and Show Anticancer Activity in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and antiviral activities of lipophilic epigallocatechin gallate (EGCG) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling EDDB as a Potential Impurity in Ethambutol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the formation, identification, and potential impact of impurities during the synthesis of Ethambutol, with a specific focus on a query regarding "EDDB" or "(S,S)-ethylenediaminobutanol." While the term "EDDB" is not a standard nomenclature for a known Ethambutol impurity in publicly available scientific literature and pharmacopeias, its chemical name suggests a structure closely related to Ethambutol itself or its stereoisomers. This guide will, therefore, address the probable identity of such an impurity and provide a comprehensive overview of the well-characterized impurities encountered in Ethambutol synthesis.

Ethambutol, the (S,S)-enantiomer of N,N'-bis(1-hydroxybutan-2-yl)ethylenediamine, is a crucial first-line bacteriostatic agent against Mycobacterium tuberculosis. Its stereospecificity is critical for its therapeutic activity; the (S,S)-enantiomer is significantly more potent than the (R,R)-enantiomer and the meso-isomer. Consequently, controlling stereoisomeric impurities and other process-related impurities is of paramount importance in the manufacturing of Ethambutol to ensure its safety and efficacy.

Decoding "EDDB": A Likely Reference to Stereoisomeric Impurities

The term "EDDB" is likely an abbreviation for E thylened iimino-d i-b utanol, which describes the core chemical structure of Ethambutol. As an impurity, this strongly suggests that the query pertains to stereoisomers of the active pharmaceutical ingredient (API). The most common and critical stereoisomeric impurities in Ethambutol synthesis are:

-

(R,R)-Ethambutol (Impurity C): The enantiomer of the active (S,S)-Ethambutol.

-

meso-Ethambutol (Impurity B): The diastereomer of Ethambutol, having (R,S) or (S,R) configuration at the two chiral centers.

These impurities can arise from the use of non-stereopure starting materials or from racemization during the synthesis.

Formation Pathways of Key Impurities

The primary route for Ethambutol synthesis involves the reaction of (S)-2-aminobutanol with 1,2-dichloroethane or a similar ethylene-bridging agent. The formation of impurities is intrinsically linked to this process.

Key Impurities and Their Formation:

| Impurity Name | Common Designation | Formation Pathway |

| 2-Aminobutanol | Impurity A | Unreacted starting material. Can be present as racemic (dl), or as the (R)- or (S)-enantiomer depending on the synthesis and purification steps.[1][2] |

| (R,R)-Ethambutol | Impurity C | Arises from the presence of (R)-2-aminobutanol in the starting material. |

| meso-Ethambutol | Impurity B | Results from the reaction of a racemic mixture of 2-aminobutanol, where one molecule of (S)-2-aminobutanol reacts with one molecule of (R)-2-aminobutanol. |

| 1,2-Dichloroethane | Impurity D | A common starting material that may remain as a residual solvent or unreacted component.[1] |

Below is a diagram illustrating the general synthetic pathway of Ethambutol and the origin of key impurities.

Caption: Formation of Ethambutol and related impurities.

Analytical Methodologies for Impurity Profiling

The detection and quantification of impurities in Ethambutol require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. Since Ethambutol and its related impurities lack a strong chromophore, direct UV detection is challenging. Therefore, pre-column derivatization is often necessary to enhance detectability.

Common Derivatization Agents:

-

Phenylethylisocyanate (PEIC)

-

(R)-(+)-α-methylbenzyl isocyanate

Experimental Protocol: HPLC with Pre-column Derivatization

The following is a general protocol based on methodologies described in the literature for the analysis of Ethambutol and its impurities.

-

Standard and Sample Preparation:

-

Prepare standard solutions of Ethambutol and known impurities (e.g., Impurity A, B, C) in a suitable solvent like water or a buffer.

-

Dissolve the Ethambutol drug substance or product in the same solvent to achieve a target concentration.

-

-

Derivatization:

-

To a specific volume of the standard or sample solution, add a solution of the derivatizing agent (e.g., phenylethylisocyanate in acetonitrile).

-

Mix and allow the reaction to proceed at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 20 minutes) to ensure complete derivatization.

-

-

Chromatographic Conditions:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 210 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis:

-

Identify and quantify impurities by comparing their retention times and peak areas to those of the certified reference standards.

-

The resolution between the peaks of Ethambutol and its impurities, particularly the stereoisomers, is a critical parameter for method validation.

-

The workflow for impurity analysis is depicted in the following diagram.

Caption: Experimental workflow for Ethambutol impurity analysis.

Quantitative Data and Limits: